



Application Notes and Protocols: SPECT Imaging with Radiolabeled LyP-1 Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic nine-amino-acid peptide **LyP-1** (CGNKRTRGC) is a promising targeting ligand for diagnostic imaging and targeted therapy of pathologies characterized by the overexpression of the p32 receptor (also known as gC1qR/HABP1).[1][2][3] The p32 protein is primarily a mitochondrial matrix protein in normal cells, but it is aberrantly localized on the cell surface of various tumor cells, tumor-associated macrophages, and cells within atherosclerotic plaques.[2] [3][4] This differential expression makes p32 an attractive target for delivering imaging agents and therapeutics.

LyP-1 not only binds to p32 but is also internalized into target cells through a C-end rule (CendR) motif that is exposed after proteolytic cleavage, which then interacts with neuropilin-1 (NRP-1) to facilitate cell penetration.[1][5] This internalization property is highly advantageous for delivering radionuclide payloads for Single Photon Emission Computed Tomography (SPECT) imaging, a sensitive nuclear medicine imaging technique.[1][2] Radiolabeled **LyP-1** peptides, such as those labeled with Technetium-99m (99mTc) and lodine-131 (131), have been developed for non-invasive visualization of p32-expressing tissues.[1][2]

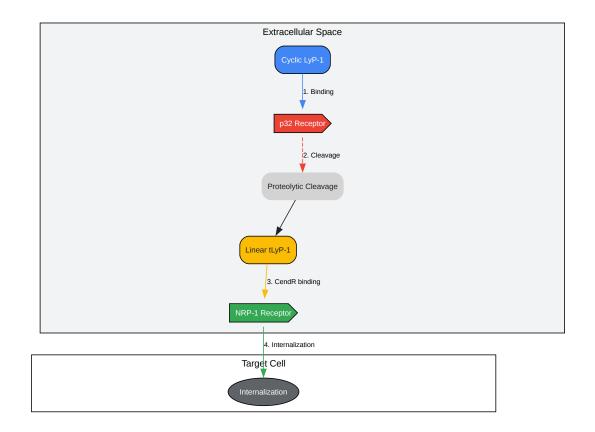
These application notes provide an overview of the use of radiolabeled **LyP-1** for SPECT imaging, including detailed protocols for radiolabeling, in vitro cell binding assays, and in vivo imaging and biodistribution studies.



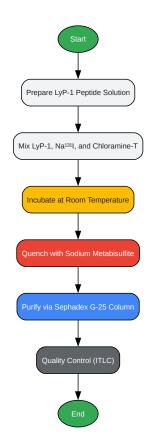
Signaling and Targeting Pathway

The targeting mechanism of **LyP-1** involves a multi-step process beginning with its binding to the p32 receptor on the cell surface, followed by proteolytic cleavage and subsequent internalization mediated by neuropilin.

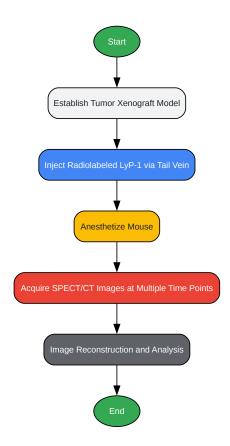












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